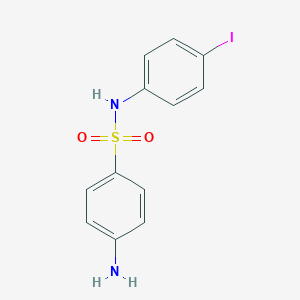

4-amino-N-(4-iodophényl)benzènesulfonamide

Vue d'ensemble

Description

Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is a useful research compound. Its molecular formula is C12H11IN2O2S and its molecular weight is 374.20 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agent anticancéreux

Les dérivés de benzènesulfonamide ont été étudiés pour leur potentiel en tant qu'agents anticancéreux. La capacité du composé à inhiber l'anhydrase carbonique IX, un gène surexprimé dans de nombreuses tumeurs solides, en fait un candidat prometteur pour les agents antiprolifératifs. Des études ont montré que certains dérivés peuvent inhiber de manière significative les lignées cellulaires cancéreuses, telles que les cellules du cancer du sein, à de faibles concentrations micromolaires .

Activité antimicrobienne

Le cadre structurel du benzènesulfonamide permet la synthèse de dérivés aux propriétés antimicrobiennes puissantes. En ciblant des enzymes ou des voies spécifiques dans les cellules microbiennes, ces composés peuvent offrir une nouvelle approche du traitement des infections .

Inhibition enzymatique

L'inhibition sélective de l'anhydrase carbonique IX par les dérivés de benzènesulfonamide peut conduire au développement de nouveaux agents thérapeutiques. Ceci est particulièrement utile dans la conception de médicaments pour les affections où l'enzyme est impliquée, telles que le glaucome ou l'œdème .

Induction de l'apoptose

Certains dérivés de benzènesulfonamide ont été montrés pour induire l'apoptose dans les lignées cellulaires cancéreuses. Par exemple, un dérivé a augmenté le pourcentage d'annexine V-FITC de 22 fois par rapport au contrôle, indiquant son potentiel à déclencher la mort cellulaire programmée en thérapie anticancéreuse .

Études d'absorption cellulaire

Des recherches ont été menées sur l'absorption cellulaire des dérivés de benzènesulfonamide en utilisant la chromatographie liquide haute performance (HPLC). Comprendre comment ces composés sont absorbés par les cellules peut informer les méthodes de dosage et d'administration pour les applications thérapeutiques .

Synthèse de molécules hybrides

La combinaison du benzènesulfonamide avec d'autres fragments pharmacologiquement actifs, tels que les triazoles, a conduit à la création de molécules hybrides. Ces hybrides présentent un large spectre d'activités biologiques, y compris des effets antimalariens, antibactériens, antitumoraux et anti-inflammatoires .

Exploration du profil pharmacologique

Les profils pharmacologiques des hybrides de benzènesulfonamide ont été résumés, mettant en évidence leurs rôles d'inhibiteurs de l'anhydrase carbonique et leurs propriétés anticancéreuses, antimicrobiennes et anti-inflammatoires. Cette compréhension complète aide au développement de candidats thérapeutiques plus puissants avec une efficacité accrue et moins d'effets secondaires .

Études de relation activité-structure (SAR)

Les études SAR des dérivés de benzènesulfonamide fournissent des informations sur la façon dont les modifications structurelles affectent l'activité biologique. Ces recherches sont cruciales pour la conception rationnelle de nouveaux médicaments aux propriétés optimisées .

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which this compound belongs, commonly target enzymes like carbonic anhydrase and dihydropteroate synthetase .

Mode of Action

Sulfonamides generally act as competitive inhibitors of bacterial enzymes, preventing the synthesis of essential metabolites .

Biochemical Pathways

Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria, inhibiting their growth and proliferation .

Result of Action

The action of sulfonamides typically results in the inhibition of bacterial growth and proliferation .

Propriétés

IUPAC Name |

4-amino-N-(4-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11IN2O2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYYVWOTRVNKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219913 | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-75-9 | |

| Record name | 4-Amino-N-(4-iodophenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC63371 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(4-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-IODOSULFANILANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Iodosulfanilanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BEH48QX8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.